molecular formula C21H16N2O B1608337 4-(4-Methylphenyl)-2-phenylphthalazin-1-one CAS No. 57709-75-8

4-(4-Methylphenyl)-2-phenylphthalazin-1-one

Cat. No. B1608337
CAS RN: 57709-75-8
M. Wt: 312.4 g/mol
InChI Key: CBTVLLOUYLFHAI-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-phenylphthalazin-1-one, also known as PPD or phthalazinone, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism Of Action

The mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immunity.

Biochemical And Physiological Effects

4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals, thereby reducing oxidative stress. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been found to exhibit cytotoxic effects against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for analytical chemistry. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one also exhibits various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments. One of the main limitations is its potential toxicity. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 4-(4-Methylphenyl)-2-phenylphthalazin-1-one may exhibit non-specific binding to certain proteins, which may affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. One area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Another area of focus is the development of new fluorescent probes for the detection of metal ions, based on the structure of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one and its potential toxicity, in order to optimize its use in laboratory experiments.

Scientific Research Applications

4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of metal ions. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for analytical chemistry.
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

4-(4-methylphenyl)-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(24)23(22-20)17-7-3-2-4-8-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVLLOUYLFHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392761
Record name ST072007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-2-phenylphthalazin-1-one

CAS RN

57709-75-8
Record name ST072007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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